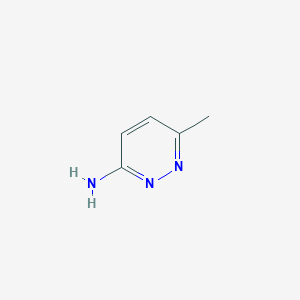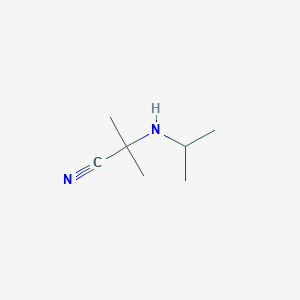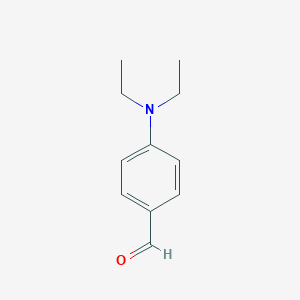
4-(Diethylamino)benzaldehyde
Overview
Description
4-(Diethylamino)benzaldehyde is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted at the para position with a diethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-(Diethylamino)benzaldehyde (DEAB) is the enzyme Aldehyde Dehydrogenase (ALDH) . ALDHs are overexpressed in various tumor types, including prostate cancer, and are considered potential targets for therapeutic intervention .
Mode of Action
DEAB has been extensively reported as a pan-inhibitor of ALDH isoforms . It acts as a strong electrophile, reacting with the electron-rich α-carbon of indole rings to form a complex .
Biochemical Pathways
The inhibition of ALDH by DEAB affects the aldehyde metabolism pathway. ALDHs play a crucial role in the oxidation of aldehydes to carboxylic acids, a key step in the metabolism of alcohol and the detoxification of aldehydes .
Pharmacokinetics
The compound’s molecular weight (17724) and its lipophilic nature suggest that it may have good bioavailability .
Result of Action
The inhibition of ALDH by DEAB can lead to the accumulation of aldehydes in cells, which can cause cellular damage and apoptosis . In the context of cancer therapy, this can lead to the death of cancer cells overexpressing ALDH .
Action Environment
The action, efficacy, and stability of DEAB can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by pH and temperature . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can influence the compound’s action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
4-(Diethylamino)benzaldehyde interacts with the enzyme aldehyde dehydrogenase (ALDH), inhibiting its activity . ALDH is a crucial enzyme involved in the oxidation of aldehydes to carboxylic acids, a key step in the metabolism of many biomolecules.
Cellular Effects
The inhibition of ALDH by this compound can have significant effects on cellular processes. For instance, it can overcome cyclophosphamide resistance in murine leukemia cells characterized by their high content of ALDH . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of ALDH, thereby inhibiting the enzyme’s activity . This interaction can lead to changes in gene expression and cellular metabolism, as ALDH plays a crucial role in these processes.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the metabolism of aldehydes, given its interaction with ALDH
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Diethylamino)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an acidic medium, such as hydrochloric acid, and is followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the diethylamino group under appropriate conditions.
Major Products Formed:
Oxidation: 4-(Diethylamino)benzoic acid.
Reduction: 4-(Diethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Diethylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential inhibitory effects on certain enzymes, such as aldehyde dehydrogenase.
Medicine: Research explores its potential use in overcoming drug resistance in cancer cells.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but with methyl groups instead of ethyl groups.
4-(Diphenylamino)benzaldehyde: Contains phenyl groups instead of ethyl groups.
4-(Ethylamino)benzaldehyde: Contains an ethylamino group instead of a diethylamino group
Uniqueness: 4-(Diethylamino)benzaldehyde is unique due to its specific diethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-(diethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFZZNNFORDXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021963 | |
| Record name | 4-(Diethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-21-8 | |
| Record name | 4-(Diethylamino)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8782 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-diethylaminobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N,N-DIETHYLAMINO)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S640XWL10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-(Diethylamino)benzaldehyde (DEAB) potently inhibits cytosolic aldehyde dehydrogenase (ALDH), particularly the ALDH1 isoform. [, , , ] This inhibition disrupts the oxidation of aldehydes, including acetaldehyde (a metabolite of ethanol) and aldophosphamide (an active metabolite of cyclophosphamide). [, ]
A: DEAB's inhibition of ALDH leads to increased blood acetaldehyde levels and decreased plasma acetate levels following ethanol consumption. [] This is analogous to the effects of disulfiram, a drug used to treat alcohol use disorder. []
ANone: The molecular formula is C11H15NO, and the molecular weight is 177.24 g/mol. [Information can be derived from the chemical name and basic chemistry knowledge]
A: While spectroscopic data isn't extensively detailed, one study mentions the use of FT-IR and 1H NMR to characterize DEAB and its derivatives. [] Another study references UV absorption analysis in the context of DEAB's application in xerographic performance. []
A: Yes, DEAB has been utilized in photorefractive polymer composites for its charge transport properties. [, , , ] Specifically, it has been incorporated into systems containing poly(N-vinyl carbazole) (PVK) and 2,4,7-trinitro-9-fluorenone (TNF). [, , ]
ANone: The provided research focuses primarily on DEAB's inhibitory role rather than its catalytic properties. Therefore, this aspect is not covered in these papers.
A: Yes, Density Functional Theory (DFT) calculations were employed to investigate the two-photon absorption properties of cycloalkanone chromophores derived from DEAB. [] These calculations provided insights into the molecular geometry and electronic structure of these compounds. [] Another study utilized semi-empirical molecular orbital calculations to analyze the charge carrier trapping properties of DEAB and a carbazole dimer in a molecularly doped polymer system. []
A: Researchers synthesized a series of DEAB analogues to explore their impact on ALDH activity and antiproliferative activity against prostate cancer cells. [] Some modifications led to increased potency and selectivity against specific ALDH isoforms (ALDH1A3 and ALDH3A1). [] Additionally, several analogues displayed greater cytotoxicity against prostate cancer cell lines compared to DEAB. []
ANone: The provided research doesn't explicitly focus on DEAB's stability or formulation strategies.
ANone: The research papers provided don't cover SHE regulations related to DEAB.
A: DEAB, even at doses that significantly inhibit ALDH, did not affect the half-life or total clearance of antipyrine in mice. [] This suggests that DEAB doesn't interfere with the microsomal mixed-function oxidase system responsible for antipyrine metabolism. []
A: In vitro, DEAB sensitized cyclophosphamide-resistant L1210 leukemia cells to the cytotoxic effects of activated cyclophosphamide. [] In vivo, DEAB administration to mice increased blood acetaldehyde and decreased plasma acetate levels following ethanol administration, indicating inhibition of ALDH activity. [] Additionally, DEAB analogues showed potent inhibitory activity against ALDH isoforms and increased cytotoxicity against prostate cancer cell lines. [] Furthermore, DEAB has been implicated in modulating primitive blood cell formation in zebrafish embryos and murine models. [, ] In these studies, DEAB, through its inhibitory action on retinaldehyde dehydrogenase, led to increased expression of hematopoietic markers like gata1 and increased numbers of primitive erythroid colony-forming cells. [, ]
A: Resistance to cyclophosphamide in L1210 cells is primarily attributed to elevated levels of cytosolic ALDH. [] DEAB, as a potent ALDH inhibitor, can overcome this resistance by preventing the detoxification of aldophosphamide, the active metabolite of cyclophosphamide. []
ANone: The provided papers do not delve into detailed toxicology or long-term safety profiles of DEAB.
ANone: This aspect is not a central focus in the provided research articles.
ANone: The research presented does not explore biomarkers for DEAB efficacy, treatment response, or adverse effects.
ANone: Several analytical methods are mentioned, including:
- Reverse-phase HPLC: Used to analyze the metabolism of retinoic acid by zebrafish Cyp26D1, a cytochrome P450 enzyme, in the presence and absence of DEAB. [, ]
- Western blot analysis: Employed to detect ALDH levels in cell and tissue extracts using antibodies specific to the cytosolic ALDH isoform. []
- Capillary Zone Electrophoresis (CZE): Utilized to quantify DEAB after derivatization with this compound, allowing for UV detection. []
ANone: The provided research papers do not contain information regarding the environmental impact or degradation of DEAB.
ANone: This specific aspect is not elaborated upon in the provided research papers.
ANone: Detailed validation parameters for the analytical methods employed are not provided in the research papers.
ANone: The research papers do not focus on quality control and assurance measures for DEAB.
ANone: This aspect is not discussed within the scope of the provided research.
ANone: Information on DEAB's interactions with drug transporters is not found in the provided papers.
A: Based on a study using antipyrine as a probe, DEAB does not appear to affect the activity of microsomal mixed-function oxidases. [] This suggests that DEAB's inhibitory effects are relatively specific to ALDH and do not significantly impact this major drug-metabolizing enzyme system. []
ANone: The provided research does not specifically address the biocompatibility or biodegradability of DEAB.
A: While the research doesn't directly compare DEAB to alternatives, disulfiram is mentioned as a known ALDH inhibitor with a similar effect on ethanol metabolism. [] Furthermore, the exploration of DEAB analogues highlights the potential for identifying compounds with improved potency and selectivity for specific ALDH isoforms. []
ANone: This area is not within the scope of the provided research articles.
ANone: Specific research infrastructure and resources dedicated to DEAB are not discussed within the provided research.
A: While the provided research doesn't offer a comprehensive historical overview, one paper alludes to DEAB's history as a known charge-transporting material. []
ANone: DEAB's use spans multiple disciplines:
- Biochemistry/Pharmacology: Investigating its role as an ALDH inhibitor and its effects on ethanol metabolism, cyclophosphamide resistance, and retinoic acid signaling. [, , , , , , , ]
- Material Science: Exploring its charge transport properties in photorefractive polymer composites. [, , , ]
- Organic Chemistry: Synthesizing DEAB derivatives and investigating their structure-activity relationships. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
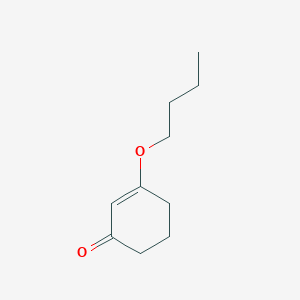
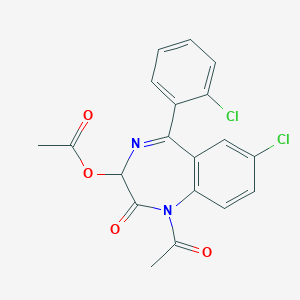

![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
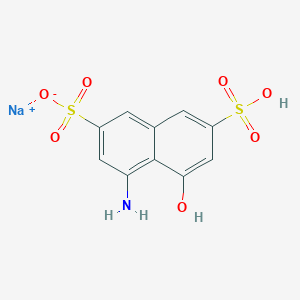

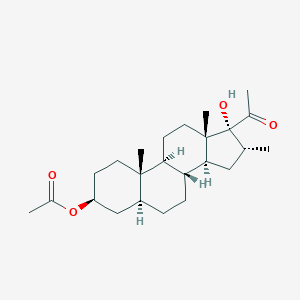
![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
